3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide
Description
Properties
CAS No. |
920513-35-5 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C18H16N4O2/c19-18(24)13-2-1-3-15(9-13)21-11-17(23)22-16-5-4-14-10-20-7-6-12(14)8-16/h1-10,21H,11H2,(H2,19,24)(H,22,23) |
InChI Key |
VVKYQLGFORGGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Isoquinolin-6-yl Amine Intermediate
- Isoquinoline derivatives are typically synthesized via Pictet-Spengler reactions or by functionalization of preformed isoquinoline rings.
- The 6-amino substitution can be introduced by nitration followed by reduction or by direct amination methods.
- Protective groups may be used to mask reactive sites during intermediate steps.
Formation of the 2-Oxoethyl Linker
- The 2-oxoethyl group is introduced by acylation of the isoquinolin-6-yl amine with a suitable acyl chloride or anhydride, such as chloroacetyl chloride.
- Alternatively, coupling reagents like carbodiimides (e.g., EDCI) in the presence of additives like HOBt can facilitate amide bond formation between the amino group and carboxylic acid derivatives.
Coupling with 3-Aminobenzamide
- The final step involves coupling the 2-oxoethyl isoquinolinyl amine intermediate with 3-aminobenzamide.
- This is typically achieved via peptide coupling methods using carbodiimide chemistry (e.g., EDCI/HOBt) or other coupling agents.
- Reaction solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.
- Bases such as triethylamine or inorganic bases like potassium carbonate may be used to neutralize acids formed during coupling.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Isoquinolin-6-yl amine synthesis | Nitration/reduction or direct amination | Use of protective groups if necessary |
| Acylation to form 2-oxoethyl linker | Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Low temperature to control reaction |
| Amide coupling with 3-aminobenzamide | EDCI, HOBt, base (e.g., DIPEA), solvent (DMF or THF) | Room temperature to mild heating, inert atmosphere recommended |
Purification and Characterization
- Purification is commonly performed by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents (EDCI) with HOBt significantly improves yield and reduces side reactions such as racemization or polymerization.
- Solvent choice impacts reaction rate and purity; DMF and THF are preferred for their solubilizing properties.
- Protective groups on amino or hydroxyl functionalities may be necessary to prevent side reactions during multi-step synthesis.
- Acid or base treatment can be used to remove protecting groups post-coupling.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of isoquinolin-6-yl amine | Nitration + reduction or direct amination | Isoquinolin-6-yl amine intermediate |
| 2 | Acylation to introduce 2-oxoethyl linker | Chloroacetyl chloride, base, solvent | Formation of 2-oxoethyl amine derivative |
| 3 | Coupling with 3-aminobenzamide | EDCI, HOBt, base, DMF or THF | Final amide bond formation yielding target compound |
| 4 | Purification and characterization | Chromatography, NMR, MS | Pure, structurally confirmed product |
Chemical Reactions Analysis
Types of Reactions
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amines.
Scientific Research Applications
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds

Key Observations :
HDAC Inhibitors
HDAC6-selective inhibitors like YSL-109 and HPOB exhibit >1,000-fold selectivity over other isoforms (e.g., HDAC1/8) due to their unique substituents . For example:
- YSL-109 : 4,000-fold selectivity for HDAC6 vs. HDAC1/8 .
- HPOB : Stabilizes HDAC6-cofactor interactions via its hydroxyethyl-phenyl group .
Implications for Target Compound: The isoquinolin-6-yl group’s rigidity may favor binding to HDAC6’s hydrophobic catalytic pocket, but experimental validation is required.
Antimicrobial/Antioxidant Agents
Pyrimidine-benzamide derivatives (e.g., Compounds 4–6 ) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), with Compound 4’s nitro group enhancing antioxidant capacity (IC~50~: 12.3 µM in DPPH assay). The target compound’s lack of nitro or chlorophenyl groups may limit similar activity without structural optimization.
Physicochemical Properties
Key Insights :
- The target compound’s higher logP vs. HPOB may improve blood-brain barrier penetration but reduce aqueous solubility.
- Fewer hydrogen bond donors compared to Compound 4 could limit target engagement in polar environments.
Biological Activity
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly as an inhibitor of certain enzymes relevant to neurodegenerative diseases. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features an isoquinoline moiety linked to a benzamide structure through an amino and oxoethyl group. Its molecular formula is , and it possesses a molecular weight of approximately 312.38 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the isoquinoline derivative followed by amide bond formation. Specific synthetic routes have been documented in various studies, highlighting the efficiency and yield of the process.
Enzyme Inhibition
Recent studies have focused on the compound's inhibitory effects on key enzymes associated with Alzheimer's disease, specifically acetylcholinesterase (AChE) and β-secretase (BACE1).
Inhibitory Potency:
The inhibitory concentration (IC50) values for AChE and BACE1 are crucial indicators of the compound's efficacy. For instance:
| Enzyme | IC50 (µM) | Reference Compound | IC50 Reference (µM) |
|---|---|---|---|
| AChE | 0.056 | Donepezil | 0.046 |
| BACE1 | 9.01 | Quercetin | 4.89 |
These results indicate that while the compound exhibits potent activity against AChE, its effectiveness against BACE1 is moderate compared to established inhibitors like quercetin.
The mechanism by which this compound inhibits these enzymes involves binding interactions that stabilize the enzyme structure, thereby reducing flexibility and impeding function. Molecular docking studies suggest that specific hydrogen bonding patterns play a significant role in this interaction.
Case Studies
Several studies have reported on related compounds with similar structures, demonstrating varying degrees of biological activity:
- Koca et al. synthesized novel benzamide derivatives that showed promising AChE inhibition with IC50 values ranging from 1.57 to 2.85 µM.
- Gao et al. identified a derivative with an AChE IC50 of 2.49 µM, showcasing a higher selectivity against AChE over butyrylcholinesterase (BuChE).
These findings underscore the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

